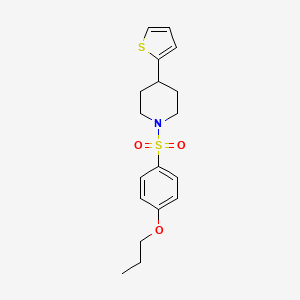
methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MCEC and belongs to the class of pyrazole compounds.
Applications De Recherche Scientifique
Anticancer Applications
Studies have shown that modifications to the carbamate group in certain compounds can influence their activity against experimental neoplasms in mice. For instance, alterations in the carbamate group of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which are known to bind with cellular tubulin, can result in varying degrees of cytotoxic activity. The research indicates that a carbamate group is essential for activity, with no significant change observed when ethyl is replaced by methyl. However, introducing bulky aliphatic groups or replacing ethoxy with a methylamino group reduces activity. Additionally, acetylation of the amino group or substitution at the 8-position can decrease or destroy the activity of these compounds (C. Temple, G. Rener, R. Comber, 1989).
Heterocyclic Synthesis
Research into the synthesis of heterocyclic compounds utilizing carbamate derivatives as precursors has yielded various polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and reacted with active methylene reagents, demonstrating the synthetic flexibility and utility of carbamate derivatives in accessing diverse heterocyclic frameworks (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004).
Gas-phase Pyrolysis for Heterocyclic Synthesis
Gas-phase pyrolysis of carbamate derivatives has been explored as a method for heterocyclic synthesis. This approach offers homogeneous, unimolecular reactions that follow first-order kinetics, providing a unique pathway to generate substituted aminoazoles. This method demonstrates the potential for using pyrolysis in the efficient synthesis of heterocyclic compounds, highlighting the versatility of carbamate derivatives in synthetic organic chemistry (Nouria A. Al-Awadi, Mohamed Hilmy Elnagdi, 1997).
Cyclization Reactions for Bicyclic Heterocycles
The reactivity of carbamate derivatives has also been studied in cyclization reactions, leading to interesting bicyclic heterocycles. These reactions are sensitive to the nature of the reagents and the acidity of the reaction medium, allowing for the controlled production of various bicyclic products. This research underscores the role of carbamate derivatives in facilitating the synthesis of complex molecular architectures (L. Smyth, T. Matthews, P. Horton, M. Hursthouse, I. Collins, 2007).
Propriétés
IUPAC Name |
methyl N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-15(20)17-8-9-19-14(12-2-3-12)10-13(18-19)11-4-6-16-7-5-11/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXCWFFBVUUSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2923871.png)
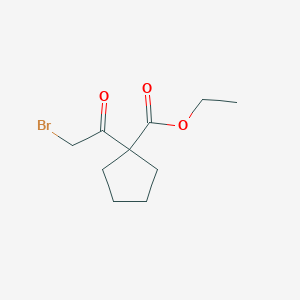
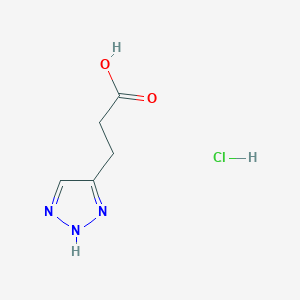
![Ethyl 2-[1-(2-amino-2-oxoethyl)-5-chloro-6-oxopyridazin-4-yl]sulfanylacetate](/img/structure/B2923877.png)
![7-((2E)but-2-enyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2923880.png)
![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923881.png)
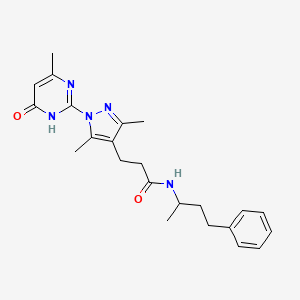
![N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2923885.png)
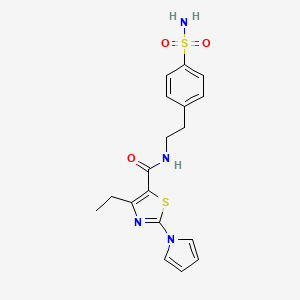
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2923888.png)
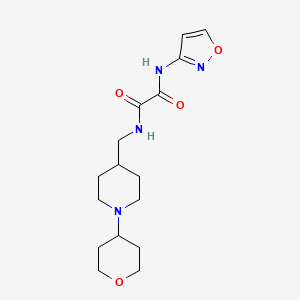
![N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2923891.png)
![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2923892.png)
